molecular formula C13H15N3O2 B2599974 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione CAS No. 338411-70-4

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione

Cat. No. B2599974
CAS RN: 338411-70-4
M. Wt: 245.282
InChI Key: LWPCRBAQMVAODQ-UHFFFAOYSA-N
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Description

“2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione” is a chemical compound with the molecular formula C13H15N3O2 . It is a type of hydantoin, which is a class of compounds that have various applications across chemical and pharmaceutical industries .


Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of a similar compound, “1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione”, has been developed . The reactions proceed readily, with high yields and no further purification .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione” can be represented by the SMILES string: c1ccc(cc1)N2C(=O)NC3(N2)CCC(=O)CC3 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione” are not mentioned in the search results, a related compound, “1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione”, is synthesized through a series of reactions that proceed readily .

Scientific Research Applications

Delta Opioid Receptor Agonist Chemotype

The study by Meqbil et al. identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel delta opioid receptor (DOR)-selective agonist chemotype . DORs play a crucial role in pain modulation, mood regulation, and addiction. Developing effective DOR agonists is challenging, but this compound shows promise. Further research could explore its analgesic properties and potential therapeutic applications.

Anti-Inflammatory Properties

The same study demonstrated anti-allodynic efficacy in an inflammatory pain model . Investigating its anti-inflammatory mechanisms and potential applications in conditions like rheumatoid arthritis or inflammatory bowel disease could be worthwhile.

Drug Discovery and Translational Medicine

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione could serve as a scaffold for designing novel drugs. Computational modeling and high-throughput screening may identify derivatives with improved pharmacokinetics and selectivity profiles .

Mechanism of Action

Target of Action

The primary target of 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in the regulation of pain and mood .

Mode of Action

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione: acts as a selective agonist for the DOR . It binds to the orthosteric site of the DOR, leading to a change in the receptor’s conformation . This change triggers a cascade of intracellular events, including the reduction of cyclic AMP (cAMP) production .

Biochemical Pathways

The interaction of 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione with the DOR affects several biochemical pathways. The most notable is the cAMP pathway, where the compound’s action leads to a decrease in cAMP levels . This reduction can influence various downstream effects, such as the modulation of pain perception .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione The compound’s efficacy in reducing camp production suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The molecular and cellular effects of 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione ’s action primarily involve the modulation of the DOR. By acting as a selective DOR agonist, the compound can effectively reduce cAMP production . This action can lead to changes in cellular responses, such as the modulation of pain perception .

properties

IUPAC Name

2-phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-11-6-8-13(9-7-11)14-12(18)16(15-13)10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPCRBAQMVAODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)NC(=O)N(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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